Etonam

Description

Historical Trajectories of Related Chemical Class Discovery and Initial Academic Interest

The academic exploration of compounds structurally related to Etonam is rooted in the historical development of medicinal chemistry. The synthesis of molecules containing imidazole (B134444) rings, a key feature of this compound, has been a cornerstone of pharmaceutical research for decades. Similarly, the study of compounds containing polycyclic hydrocarbon moieties like tetrahydronaphthalene has a rich history, particularly in the exploration of agents acting on the central nervous system.

The mid-20th century saw a surge in the synthesis and pharmacological evaluation of novel chemical entities, driven by the desire to understand structure-activity relationships. frontiersin.org The theoretical groundwork for receptor theory, which posits that molecules exert their effects by binding to specific macromolecular targets, was being established during this period. frontiersin.org This era laid the foundation for investigating compounds like this compound, even if the specific molecule was not yet synthesized. Early research would have been characterized by classical pharmacological approaches, focusing on in vivo effects in animal models to deduce a compound's potential.

Evolution of Research Paradigms Relevant to this compound's Structural Features

Research paradigms provide the philosophical and theoretical framework that guides scientific inquiry. rcs.ac.ukgetproofed.com.au The study of compounds like this compound has been influenced by the evolution of these paradigms, moving from broader, observational approaches to more targeted, mechanistic investigations.

Initially, research in this area would have been dominated by a positivist paradigm . getproofed.com.aupaperpal.com This approach assumes the existence of an objective reality that can be measured and understood through empirical observation and testing. getproofed.com.au In the context of a compound like this compound, this would manifest as quantitative studies, such as determining its binding affinity for various receptors or measuring its physiological effects. nih.gov

Over time, and with the advent of more sophisticated analytical techniques, a post-positivist lens became more common. This paradigm acknowledges that complete objectivity is an ideal and that our understanding of reality is constructed through the filter of our theories and measurement tools. paperpal.com Research into this compound's structural features under this paradigm would involve not just measuring effects, but also building and testing complex models of its interaction with biological targets, acknowledging the limitations and assumptions inherent in these models. plos.org

The core components of a research paradigm that shape scientific investigation include:

Ontology: The nature of reality. paperpal.com For this compound, this translates to whether its properties and interactions are seen as fixed, objective truths or as context-dependent phenomena.

Epistemology: How knowledge is acquired. paperpal.com This dictates whether researchers rely purely on quantitative measurement or incorporate qualitative and theoretical insights.

Current Fundamental Research Gaps and Motivations for Deeper Inquiry into this compound

Despite the long history of research into related compounds, significant knowledge gaps remain that motivate a deeper investigation of this compound itself. The custom synthesis nature of its availability suggests it is not a widely studied compound, highlighting a primary gap in its basic characterization. hodoodo.com

Key research gaps include:

Lack of Empirical Data: There is a scarcity of published data on the specific pharmacological and toxicological profile of this compound.

Uncharacterized Receptor Interactions: While its structure suggests potential interactions with various biological targets, its binding affinity and functional activity at specific receptors, such as opioid or other CNS receptors, have not been systematically evaluated. nih.govrevvity.com

Stereochemistry and Activity: this compound possesses a chiral center. The synthesis and differential biological evaluation of its individual enantiomers represent a significant gap, as stereoisomers of a compound can have vastly different pharmacological effects. researchgate.net

The motivation for deeper inquiry stems from the potential for this compound and its analogues to serve as novel chemical probes for exploring biological systems or as scaffolds for the development of new therapeutic agents. Understanding its unique structure-activity relationships could provide valuable insights into the design of molecules with more specific and potent actions.

Methodological Advancements Facilitating Contemporary this compound Studies

Modern scientific research is equipped with an array of advanced methodologies that can be applied to the study of this compound. These techniques allow for a more detailed and rapid characterization than was possible in the past.

Table 1: Methodological Advancements in Chemical and Pharmacological Research

| Methodology | Application to this compound Research | Research Benefit |

|---|---|---|

| High-Throughput Screening (HTS) | Rapidly assessing this compound's interaction with a large number of biological targets. | Efficiently identifies potential receptors and biological pathways affected by the compound. |

| Recombinant Receptor Binding Assays | Using cell lines expressing specific human receptors (e.g., mu-opioid receptor) to precisely measure binding affinity (Ki). nih.gov | Provides consistent and reproducible data on the direct interaction between this compound and a specific target, avoiding the complexities of whole-animal studies. nih.gov |

| Molecular Docking and Simulation | Computationally modeling the interaction of this compound with the three-dimensional structure of a target receptor. plos.orgmdpi.com | Predicts binding modes and affinities, guiding the synthesis of more potent analogues and helping to explain experimental results. plos.org |

| Advanced NMR and Mass Spectrometry | Unambiguously determining the structure and stereochemistry of synthesized this compound and its metabolites. | Ensures the purity and correct identification of the compound being studied, which is fundamental to all other investigations. |

| Analogue Research Designs | Studying structurally similar, better-understood compounds to generate hypotheses about this compound's properties. nih.govwikipedia.org | Allows for informed predictions about this compound's potential biological activities, guiding initial experimental design in the absence of direct data. |

These methodological advancements, moving from broad observation to targeted and predictive science, enable a more efficient and in-depth investigation into the chemical and biological properties of novel compounds like this compound. nih.govscielo.br

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(1,2,3,4-tetrahydronaphthalen-1-yl)imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-2-20-16(19)15-10-17-11-18(15)14-9-5-7-12-6-3-4-8-13(12)14/h3-4,6,8,10-11,14H,2,5,7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOAUPJJXPRLKFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CN1C2CCCC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30864551 | |

| Record name | Ethyl 1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15037-44-2 | |

| Record name | Ethyl 1-(1,2,3,4-tetrahydro-1-naphthalenyl)-1H-imidazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15037-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etonam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015037442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHONAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G84P716Z93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Strategies and Methodologies for Etonam and Its Analogues

Stereoselective Synthesis Approaches for Etonam Enantiomers

The biological activity of chiral molecules is often enantiomer-dependent. Therefore, the development of synthetic methods to obtain enantiomerically pure this compound is of paramount importance. This can be achieved through various stereoselective strategies. jocpr.com

Chiral Auxiliaries and Asymmetric Catalysis in this compound Synthesis

Chiral Auxiliaries:

A well-established method for inducing stereoselectivity is the use of chiral auxiliaries. dntb.gov.uauga.edu These are enantiomerically pure compounds that are temporarily incorporated into the synthetic route to direct the formation of a specific stereoisomer. dntb.gov.ua For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry of the key bond-forming reactions.

Commonly used chiral auxiliaries are derived from natural sources like amino acids, terpenes, or carbohydrates, making them readily available. ajrconline.org Evans' oxazolidinones and Oppolzer's camphorsultam are examples of effective chiral auxiliaries that have been widely used in asymmetric synthesis. dntb.gov.uarsc.org In a potential synthesis of an this compound precursor, a chiral auxiliary could be used to direct the alkylation of an enolate, thereby setting the desired stereocenter. After the stereoselective transformation, the auxiliary is cleaved and can often be recovered for reuse. dntb.gov.ua

Asymmetric Catalysis:

Asymmetric catalysis is a powerful tool for the synthesis of chiral compounds, offering high efficiency and enantioselectivity. semanticscholar.orgscispace.comresearchgate.net This approach utilizes a chiral catalyst to control the stereochemical outcome of a reaction. neu.edu.tr For the synthesis of this compound, a key step could involve an asymmetric hydrogenation of a prochiral precursor, catalyzed by a transition metal complex with a chiral ligand. semanticscholar.org The development of chiral phosphine (B1218219) ligands, for instance, has been instrumental in the success of asymmetric hydrogenation reactions. semanticscholar.org

Another potential application of asymmetric catalysis in this compound synthesis could be a catalytic asymmetric Michael addition to form a key intermediate with the desired stereochemistry. The field of organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful strategy for enantioselective transformations and could be explored for the synthesis of this compound precursors. scispace.com

Diastereoselective and Enantioselective Reaction Pathways

Diastereoselective Reactions:

Diastereoselective reactions are crucial in syntheses involving molecules with multiple stereocenters, aiming to form one diastereomer preferentially over others. escholarship.orgmdpi.comnih.gov In a hypothetical synthesis of an this compound analogue with additional stereocenters, controlling the relative stereochemistry would be critical. For instance, an aldol (B89426) reaction between a chiral aldehyde and an enolate derived from an imidazole (B134444) precursor could proceed with high diastereoselectivity, governed by the principles of Felkin-Anh or chelation-controlled models.

Enantioselective Reactions:

Novel Synthetic Routes to the Core this compound Scaffold

The construction of the core tetralone-imidazole scaffold of this compound can be approached through innovative synthetic methodologies that enhance efficiency and molecular complexity in fewer steps.

Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single operation to form a product that contains substantial portions of all the reactants. research-nexus.net MCRs are highly atom-economical and can rapidly generate molecular diversity.

For the synthesis of the this compound scaffold, a one-pot multicomponent reaction could be envisioned. For instance, a reaction involving a derivative of tetralone, an amino acid equivalent, an orthoformate, and a source of ammonia (B1221849) could potentially assemble the substituted imidazole ring onto the tetralone framework in a single step. The Hantzsch imidazole synthesis or the Radziszewski imidazole synthesis are classic examples of multicomponent reactions that form the imidazole core and could be adapted for this purpose. ajrconline.orgresearch-nexus.net

Cascade and Tandem Reactions for Complex Structure Assembly

Cascade reactions, also known as domino or tandem reactions, are processes involving two or more consecutive reactions where the subsequent transformation is triggered by the functionality formed in the previous step, all occurring in a single pot. jocpr.com These reactions are highly efficient in building complex molecular architectures from simple precursors.

A potential cascade reaction for the synthesis of the this compound core could start with a precursor that undergoes an intramolecular cyclization to form the tetralone ring, which then triggers a subsequent reaction to form the imidazole moiety. For example, a suitably substituted aromatic compound could undergo a Friedel-Crafts acylation followed by an intramolecular aldol condensation to form the tetralone ring. This intermediate could then be functionalized to participate in a subsequent imidazole ring-forming cascade.

Derivatization Strategies for this compound Analogues and Probes

The synthesis of analogues and chemical probes of this compound is essential for structure-activity relationship (SAR) studies and for investigating its biological targets.

Derivatization of the Imidazole Ring:

The imidazole ring of this compound offers several positions for derivatization. The nitrogen atoms can be alkylated or acylated to introduce a variety of substituents. The ester group at the 4-position of the imidazole ring can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides or other ester derivatives. These modifications can modulate the compound's polarity, solubility, and ability to interact with biological targets.

Modification of the Tetralone Moiety:

The tetralone part of this compound also provides opportunities for structural modifications. The aromatic ring can be substituted with various functional groups to explore electronic and steric effects. The methylene (B1212753) groups of the saturated ring can also be functionalized.

Synthesis of Chemical Probes:

Chemical probes are essential tools for studying the mechanism of action of bioactive compounds. To develop a chemical probe for this compound, a functional group suitable for linking to a reporter molecule (e.g., a fluorophore, a biotin (B1667282) tag, or a photoaffinity label) could be introduced into the structure. This could be achieved by incorporating a reactive handle, such as an alkyne or an azide, for click chemistry, or a primary amine for conjugation. The position of this linker would need to be carefully chosen to minimize perturbation of the compound's biological activity.

Chemical Modification of this compound's Imidazole Moiety

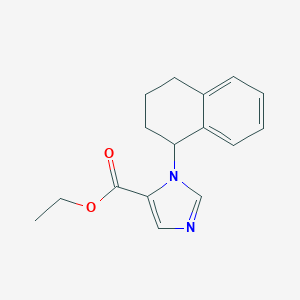

The imidazole ring is a critical pharmacophore in many active compounds, and its synthesis and modification are central to creating analogues of this compound. The structure of this compound is ethyl 3-(1,2,3,4-tetrahydronaphthalen-1-yl)imidazole-4-carboxylate. mdpi.com

One of the foundational synthetic routes to this compound involves building the imidazole ring onto the tetralin scaffold. A documented synthesis starts with 2-aminotetralin, which is first alkylated with ethyl chloroacetate (B1199739) to form the corresponding N-substituted glycine (B1666218) derivative. This intermediate is then heated with formic acid to yield an N-formyl derivative. Subsequent reaction with ethyl formate (B1220265) produces a hydroxymethylene ester, which is then treated with isothiocyanic acid to form an imidazole-2-thiol intermediate. The final step is the desulfurization of this thiol using a reagent like Raney Nickel to yield this compound. wikipedia.org A German patent also describes the formation of 1-(1,2,3,4-tetrahydro-1-naphthyl)-2-mercapto-5-(ethoxycarbonyl)-imidazole and its subsequent desulfurization to the final imidazole product. google.com

This multi-step process offers several points for modification. For instance, using different acylating agents in place of formic acid or its equivalent could introduce various substituents at the C-2 position of the imidazole ring.

Alternative strategies for forming substituted imidazoles could also be applied. Modern methods include multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step. mdpi.comnih.govtcichemicals.comorganic-chemistry.orgfrontiersin.org For example, a one-pot, four-component reaction of an appropriate diketone, aldehyde, primary amine (like 1-aminotetralin), and ammonium (B1175870) acetate (B1210297) can yield highly substituted imidazoles. acs.org Another advanced method involves the microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides, which has been used to prepare diversely functionalized imidazole-4-carboxylates. wikipedia.orgnih.gov

The imidazole nitrogen (N-1) is another key site for modification. While the primary synthesis of this compound establishes the N-tetralinyl bond, other N-aryl imidazoles are often synthesized via N-arylation of a pre-formed imidazole ring. connectjournals.com Copper-catalyzed cross-coupling reactions between an imidazole and an aryl halide are common, often employing various ligands and sometimes performed under ligand-free conditions with nanocatalysts. connectjournals.comconicet.gov.arscirp.org These methods could be used to create analogues where the tetrahydronaphthalene group is replaced by other aryl or heteroaryl systems. Regioselective N-alkylation of the imidazole ring is also a well-established technique, often influenced by the choice of solvent, base, and temperature, which could be used to introduce substituents if a different synthetic pathway were chosen. derpharmachemica.comresearchgate.net

Functionalization of the Tetrahydronaphthalene System

The 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin) moiety of this compound provides a lipophilic anchor and a specific three-dimensional structure. Functionalization of this part of the molecule is a key strategy for creating analogues.

The most direct approach to introduce diversity into the tetralin ring is to begin the synthesis with a pre-functionalized starting material. The established synthesis begins with 2-aminotetralin. wikipedia.org Therefore, by starting with substituted 2-aminotetralins, one can generate a variety of this compound analogues with different groups on the aromatic portion of the tetralin system. The synthesis of such substituted aminotetralins is accessible through various known organic chemistry methods.

Post-synthesis modification of the tetralin ring is more challenging due to the potential for competing reactions with the imidazole moiety. However, electrophilic aromatic substitution reactions could potentially be directed to the benzene (B151609) ring of the tetralin system under carefully controlled conditions. The synthesis of various tetraline derivatives for other applications shows that reactions like acylation can be performed on the aromatic ring. google.com

Diversification of the Ethyl Ester Functionality

The ethyl ester group in this compound is a prime target for modification to alter the compound's physicochemical properties, such as solubility and metabolic stability.

A common and straightforward method for diversification is hydrolysis of the ethyl ester to the corresponding carboxylic acid. This reaction, known as saponification when carried out under basic conditions (e.g., using NaOH or KOH), is typically a non-reversible, high-yielding process. libretexts.orgchemguide.co.ukmasterorganicchemistry.com Acid-catalyzed hydrolysis is also possible but is often a reversible reaction. libretexts.orgyoutube.comlibretexts.org

Once the carboxylic acid analogue is formed, it serves as a versatile intermediate for further modifications.

Re-esterification: The carboxylic acid can be reacted with a variety of alcohols under acidic conditions (Fischer esterification) or using coupling agents to form a library of different esters (e.g., methyl, propyl, benzyl (B1604629) esters). google.com

Amide formation: The carboxylic acid can be converted into amides by reacting it with various primary or secondary amines using standard peptide coupling reagents. This introduces a different functional group with distinct hydrogen bonding capabilities.

An alternative strategy for diversification is to modify the initial synthetic sequence. The original synthesis uses ethyl chloroacetate. wikipedia.org By substituting this with other alkyl chloroacetates (e.g., methyl chloroacetate, tert-butyl chloroacetate), analogues with different ester groups can be synthesized directly.

Factors influencing ethyl ester formation during synthesis, such as precursor availability and enzyme-catalyzed methods, have been studied in other contexts and could be relevant for optimizing the production of this compound or its ester analogues. chemguide.co.ukgoogle.com

Mechanistic Investigations of this compound Synthesis Reactions

Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and developing new synthetic strategies. While specific mechanistic studies on this compound's synthesis are not extensively published, the mechanisms of the individual steps can be inferred from established principles of organic chemistry.

The key steps in the reported synthesis are:

N-alkylation: The initial reaction between 2-aminotetralin and ethyl chloroacetate is a nucleophilic substitution, likely proceeding through an SN2 mechanism where the amine attacks the electrophilic carbon bearing the chlorine atom.

Cyclization/Imidazole Formation: The formation of the imidazole ring from the N-formyl intermediate involves a series of condensation and dehydration steps. The precise pathway for the formation of the imidazole-2-thiol intermediate involves the cyclization of a thiourea (B124793) derivative with a formyl group equivalent. wikipedia.org

Desulfurization: The final step, the removal of the sulfur atom from the imidazole-2-thiol, is a reductive process typically achieved with Raney Nickel. This reaction is understood to proceed via oxidative addition of the C-S bond to the nickel surface, followed by hydrogenolysis.

Transition State Analysis and Reaction Pathway Elucidation

Modern computational chemistry provides powerful tools for elucidating reaction pathways and analyzing transition states. tandfonline.com For the synthesis of imidazoles, Density Functional Theory (DFT) calculations can be used to model potential reaction mechanisms, calculate the energy barriers for each step, and identify the most plausible pathway. tandfonline.com

For a multicomponent reaction approach to this compound, for example, computational studies could map out the potential energy surface, showing the various intermediates and transition states. This would help in understanding the regioselectivity and stereoselectivity of the reaction. Such studies often involve optimizing the geometries of reactants, intermediates, transition states, and products. The transition state is characterized by having a single imaginary frequency in its vibrational analysis. tandfonline.com

Kinetic Isotope Effects in this compound Formation

The kinetic isotope effect (KIE) is an experimental tool used to probe reaction mechanisms by determining which bonds are broken or formed in the rate-determining step. rsc.org This is achieved by replacing an atom in a reactant with one of its heavier isotopes (e.g., hydrogen with deuterium) and measuring the change in the reaction rate.

In the synthesis of this compound, KIE studies could be applied to several key steps:

N-alkylation: A secondary KIE could be observed by using deuterated 2-aminotetralin to probe the nature of the transition state in the SN2 reaction.

Formylation/Cyclization: The C-H bond of the formyl group is broken and reformed during the cyclization process. A primary KIE would be expected if C-H bond cleavage is part of the rate-determining step. This could help distinguish between different cyclization mechanisms.

N-Alkylation of Imidazole: In alternative syntheses involving the N-alkylation of an imidazole precursor, kinetic analysis can provide insight into the reaction mechanism. Studies on the alkylation of imidazole with haloalkanes show that the rate is significantly influenced by solvent polarity, which is consistent with a transition state that has significant charge separation, as expected for an SN2 reaction. ku.edu

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. bibliomed.org Several principles of green chemistry could be applied to the synthesis of this compound.

Atom Economy: Multicomponent reactions (MCRs) are inherently green as they combine three or more reactants in a single step, maximizing the incorporation of starting material atoms into the final product. mdpi.comtcichemicals.comfrontiersin.org Designing an MCR for this compound would be a significant improvement over a linear, multi-step synthesis.

Use of Catalysis: The use of recoverable and reusable catalysts is a key green principle. For N-arylation steps, heterogeneous catalysts, such as copper nanoparticles on a magnetic support, have been developed that are efficient and can be easily removed from the reaction mixture. conicet.gov.arbiomedres.us

Benign Solvents and Conditions: Traditional organic syntheses often use volatile and toxic solvents. Research into the green synthesis of imidazoles has explored the use of greener solvents like water-alcohol mixtures or even solvent-free conditions. biomedres.us The use of alternative energy sources like microwave irradiation or ultrasonic activation can also lead to shorter reaction times, higher yields, and milder conditions compared to conventional heating. wikipedia.orgacs.orgresearchgate.net For instance, the synthesis of imidazole-4-carboxylates has been successfully achieved using microwave assistance. wikipedia.orgnih.gov Ionic liquids and deep eutectic solvents have also been employed as recyclable and environmentally friendly dual solvent/catalyst systems for imidazole synthesis. conicet.gov.arbibliomed.org

By incorporating these advanced strategies, the synthesis of this compound and its analogues can be made more efficient, versatile, and environmentally sustainable.

Advanced Spectroscopic and Structural Elucidation Techniques in Etonam Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the spatial relationships between atoms. For a molecule as complex as Etonam, with multiple stereocenters and potential for conformational isomerism, advanced NMR methods are essential.

The ¹H and ¹³C NMR spectra of this compound are expected to be complex due to the number of distinct chemical environments. One-dimensional NMR alone would likely result in significant signal overlap, particularly in the aliphatic region of the tetralin ring and the aromatic region. Two-dimensional (2D) and three-dimensional (3D) NMR experiments are crucial for resolving these ambiguities and definitively assigning each proton and carbon signal.

Commonly employed 2D NMR techniques for a molecule like this compound would include:

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would be instrumental in tracing the connectivity within the tetralin ring's aliphatic chain and the ethyl group of the ester.

Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations beyond adjacent protons to an entire spin system, which would be useful for identifying all protons belonging to the tetrahydronaphthalene ring system.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom based on the chemical shift of its attached proton(s). lri.frceitec.cz

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly valuable for identifying quaternary carbons (those with no attached protons) and for connecting the different structural fragments of this compound, such as linking the tetralin ring to the imidazole (B134444) ring and the imidazole ring to the ethyl ester.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, providing crucial information for determining the stereochemistry and preferred conformation of the molecule. nih.gov For instance, NOESY could help determine the relative orientation of the substituents on the tetralin ring.

For even more complex molecules or for resolving severe overlap, 3D NMR experiments such as HNCA or HNCOCA are utilized, often in protein structure determination. lri.frceitec.cz While less common for a small molecule like this compound, they represent the upper echelon of structural elucidation tools. researchgate.netepa.gov

A predicted ¹³C NMR chemical shift assignment for this compound, based on analyses of similar tetralin and imidazole derivatives, is presented below. scirp.org

| Atom in this compound | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (Ester) | 160-165 |

| Imidazole C4 | 135-140 |

| Imidazole C5 | 125-130 |

| Imidazole C2 | 115-120 |

| Aromatic C (Tetralin) | 125-140 |

| Aliphatic C (Tetralin) | 20-40 |

| Methylene (B1212753) (Ethyl) | 60-65 |

| Methyl (Ethyl) | 10-15 |

This table presents predicted data based on the analysis of structurally similar compounds.

The tetrahydronaphthalene ring of this compound is not planar and can exist in different "half-chair" conformations. These conformations can interconvert, and the rate of this interconversion can be studied using dynamic NMR (DNMR) spectroscopy. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals.

At high temperatures, if the conformational exchange is rapid on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of interconversion slows down, leading to broadening of the signals and eventual decoalescence into separate signals for each conformer. From this data, the energy barrier for the conformational inversion can be calculated. Such studies would provide insight into the flexibility of the tetralin moiety in this compound and the relative populations of different conformers at equilibrium.

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation

Mass spectrometry is a vital analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of its ions.

In a tandem mass spectrometry (MS/MS) experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This technique is exceptionally powerful for confirming the structure of a molecule by systematically breaking it down and identifying the resulting pieces.

For this compound, the molecular ion ([M]+• or [M+H]⁺) would be subjected to collision-induced dissociation (CID). The expected fragmentation pathways would involve the cleavage of the weaker bonds and the formation of stable fragments. Key fragmentations would likely include:

Loss of the ethyl group from the ester.

Loss of the entire ethoxycarbonyl group.

Cleavage of the bond between the tetralin and imidazole rings.

Retro-Diels-Alder fragmentation of the tetralin ring.

Fragmentation of the imidazole ring is less likely as it is an aromatic system, but loss of small molecules like HCN could occur under high energy conditions.

By analyzing the masses of the product ions, the connectivity of the molecular structure can be pieced together, confirming the proposed structure of this compound.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the parent ion and its fragments. For this compound (C₁₆H₁₈N₂O₂), the exact mass can be calculated and compared to the experimentally measured mass to confirm its elemental composition, which is a critical step in the identification of an unknown compound.

A predicted fragmentation pattern for this compound in a positive-ion MS/MS experiment is outlined in the following table.

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure |

| 271.14 [M+H]⁺ | 225.11 | C₂H₅OH | Imidazole-tetralin core |

| 271.14 [M+H]⁺ | 199.13 | C₃H₄O₂ | Tetralin-imidazole fragment |

| 271.14 [M+H]⁺ | 131.09 | C₇H₇N₂O₂ | Tetralin cation |

| 271.14 [M+H]⁺ | 141.07 | C₉H₁₀N | Imidazole-carboxylate fragment |

This table presents predicted data based on the analysis of structurally similar compounds and general fragmentation principles. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a molecule, as different types of bonds vibrate at characteristic frequencies. IR and Raman spectroscopy are complementary techniques; some vibrations that are strong in IR may be weak or absent in Raman, and vice versa.

For this compound, the key functional groups that would give rise to characteristic vibrational bands include:

C=O (Ester): A strong absorption in the IR spectrum is expected in the range of 1700-1725 cm⁻¹. This band is typically weaker in the Raman spectrum.

C-O (Ester): Stretching vibrations for the C-O single bonds of the ester will appear in the fingerprint region of the IR spectrum, typically between 1000 and 1300 cm⁻¹.

C=C and C=N (Aromatic/Imidazole): These stretching vibrations will produce a series of bands in the 1400-1650 cm⁻¹ region in both IR and Raman spectra.

C-H (Aromatic): Stretching vibrations above 3000 cm⁻¹ and out-of-plane bending vibrations in the 650-900 cm⁻¹ region are characteristic.

C-H (Aliphatic): Stretching vibrations are expected just below 3000 cm⁻¹.

C-N (Imidazole): The C-N stretching vibrations will appear in the fingerprint region (1000-1350 cm⁻¹).

A table of predicted key vibrational frequencies for this compound is provided below.

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Ester C=O | Stretch | 1700-1725 (Strong) | 1700-1725 (Weak) |

| Aromatic C=C | Stretch | 1500-1600 (Medium) | 1500-1600 (Strong) |

| Imidazole Ring | Stretch | 1400-1550 (Medium) | 1400-1550 (Medium) |

| Aromatic C-H | Stretch | 3000-3100 (Medium) | 3000-3100 (Strong) |

| Aliphatic C-H | Stretch | 2850-2960 (Strong) | 2850-2960 (Strong) |

| Ester C-O | Stretch | 1000-1300 (Strong) | 1000-1300 (Weak) |

This table presents predicted data based on the analysis of structurally similar compounds.

X-ray Crystallography for Solid-State Molecular Architecture

For a molecule like this compound, obtaining a high-quality single crystal would be the first and often most challenging step. Should a suitable crystal be grown, X-ray diffraction analysis would provide definitive information on its three-dimensional structure. This would confirm the connectivity of the ethyl carboxylate and the tetrahydronaphthalene groups to the imidazole ring and reveal the precise conformation of the tetralin ring system.

While a crystal structure for this compound is not publicly documented, studies on other tetralone derivatives have successfully employed this technique. For instance, the crystal structures of various (E)-2-benzylidene-3,4-dihydro-2H-naphthalen-1-one derivatives have been determined, providing detailed insights into their molecular geometry, including the planarity of certain moieties and the conformation of the dihydronaphthalenone ring. nih.govtandfonline.com Similarly, the antidepressant sertraline, which also contains a tetralin core, has had its crystal structure elucidated, confirming the S,S stereochemistry of its chiral centers. nih.gov These examples highlight the utility of X-ray crystallography in establishing the definitive solid-state architecture of complex molecules containing the tetralin scaffold present in this compound.

Co-crystallization is a technique where a small molecule is crystallized together with a biological macromolecule, typically a protein or nucleic acid, to which it binds. The resulting crystal structure, determined by X-ray diffraction, provides a high-resolution snapshot of the binding interaction, revealing the specific amino acid residues or nucleotides involved, the binding mode, and any conformational changes in the macromolecule upon binding. nih.gov This information is invaluable in drug discovery for understanding the mechanism of action and for structure-based drug design.

In the context of this compound, co-crystallization studies would be pivotal if its biological target were known. By co-crystallizing this compound with its target protein, researchers could visualize the exact orientation of the this compound molecule within the protein's binding site. This would reveal which parts of the molecule—the imidazole ring, the tetralin system, or the ethyl ester—are critical for binding and would illuminate the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Although no such studies are reported for this compound, extensive research has been conducted on the co-crystallization of imidazole-based antifungal drugs like ketoconazole (B1673606) and miconazole (B906) with their target enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). nih.govnih.govnih.gov These studies have been instrumental in explaining their mechanism of action and in the development of newer, more effective antifungal agents. mdpi.com Furthermore, the concept of forming multi-component crystals (cocrystals) with smaller molecules, or "coformers," is a widely used strategy in pharmaceutical sciences to improve properties like solubility. innovareacademics.inrscf.runih.gov Studies on imidazole-based drugs like ketoconazole and miconazole have shown successful formation of cocrystals and salts with various coformers, leading to altered physicochemical properties. nih.govinnovareacademics.in

Circular Dichroism (CD) Spectroscopy for Chirality and Conformation

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light to investigate the structure of chiral molecules. uni.luguidetopharmacology.org It measures the difference in absorption of left- and right-handed circularly polarized light by a sample. mdpi.com This differential absorption, known as the Cotton effect, only occurs in the presence of a chiral chromophore and is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformation. rsc.org

This compound possesses a chiral center at the C1 position of the tetrahydronaphthalene ring. Therefore, its enantiomers are expected to produce mirror-image CD spectra. CD spectroscopy would be an essential tool for:

Determining Absolute Configuration: By comparing the experimental CD spectrum of an enantiomer of this compound with spectra predicted by quantum chemical calculations, its absolute configuration (R or S) could be determined.

Analyzing Conformation: The sign and intensity of the Cotton effects in a CD spectrum are highly dependent on the conformation of the molecule. rsc.org Thus, CD could be used to study the conformational preferences of the tetralin ring in solution.

Monitoring Binding Interactions: If this compound binds to a macromolecule, changes in its CD spectrum or induced CD signals in the macromolecule's spectrum can provide information about the binding event. researchgate.net

While specific CD studies on this compound are not published, research on structurally similar 2-aminotetralin derivatives demonstrates the power of this technique. A study on a series of oxygenated 2-(dipropylamino)tetralin derivatives used CD spectroscopy to correlate the sign of the ¹Lb Cotton effect with the known absolute configurations and conformational preferences of the compounds. researcher.life Such studies establish the principles that would be applied to the chiral analysis of this compound, where the tetralin chromophore's interaction with the chiral center would dominate the CD spectrum. researchgate.net

Advanced Hyphenated Techniques (e.g., LC-NMR, GC-MS) for Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing complex mixtures. nih.govnih.gov They provide both separation of individual components and their structural identification.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

LC-NMR directly couples the separation power of high-performance liquid chromatography (HPLC) with the detailed structural information provided by nuclear magnetic resonance (NMR) spectroscopy. nih.govmims.com This technique is particularly powerful for the unambiguous identification of components in a mixture without the need for prior isolation, which is crucial for analyzing drug metabolites or degradation products. nih.govnih.govresearchgate.net An LC-NMR system can operate in different modes, including on-flow (continuous measurement), stop-flow (stopping the flow to acquire data on a specific peak), and loop-storage. mims.comguidetopharmacology.org

For this compound, LC-NMR would be the gold standard for identifying metabolites in in vitro or in vivo studies. After separation by the LC column, each metabolite's peak could be directed to the NMR spectrometer to acquire detailed proton and carbon NMR spectra, allowing for precise structural elucidation of modifications to the parent this compound molecule. A study on the imidazole-containing p38 MAP kinase inhibitor ML3403 successfully used a combination of LC-MS and LC-SPE-cryo-NMR/MS to identify eight different metabolites, demonstrating the power of this approach for comprehensive metabolite profiling. nih.govtandfonline.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines gas chromatography for separating volatile and semi-volatile compounds with mass spectrometry for their detection and identification. nist.gov The GC separates components based on their boiling points and interaction with the stationary phase, while the MS fragments the molecules and separates the fragments based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a molecular fingerprint. nih.gov

In the context of this compound, GC-MS would be an excellent tool for impurity profiling, particularly for identifying volatile or semi-volatile impurities in the drug substance or starting materials. thermofisher.comaidic.itshimadzu.com For instance, residual solvents or by-products from the synthesis could be detected and identified. Analysis of the tetralin molecule itself by GC-MS shows a characteristic fragmentation pattern, and similar principles would apply to the analysis of this compound or its precursors. nist.gov Derivatization techniques can also be employed to make non-volatile compounds like this compound amenable to GC-MS analysis for specific applications, such as chiral analysis or the detection of related substances. nih.goviucr.org

Computational and Theoretical Investigations of Etonam

Quantum Mechanical (QM) Calculations for Electronic Structure

Quantum mechanics forms the basis for understanding the electronic behavior of a molecule, which governs its structure, reactivity, and properties. fda.gov

Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) is a widely used computational method to determine the electronic structure of molecules. koreascience.kraps.orgresearchgate.net For Etonam, DFT calculations would be employed to find its most stable three-dimensional shape (optimized molecular geometry). By calculating the energy for various atomic arrangements, a potential energy landscape can be mapped. This landscape reveals the lowest energy conformations (the most likely shapes of the molecule) and the energy barriers for converting between them.

Illustrative Data Table: Predicted Geometric Parameters for this compound using DFT

| Parameter | Predicted Value |

|---|---|

| Bond Length (C=O) | 1.21 Å |

| Bond Angle (O-C-C) | 125.4° |

| Dihedral Angle (N-C-C-C) | 15.7° |

| Total Energy | -975.4 Hartree |

Note: This data is hypothetical and for illustrative purposes only.

Ab Initio Methods for High-Accuracy Electronic Properties

Ab initio methods are quantum chemistry calculations that rely on first principles without the use of experimental data. chemspider.com These methods, while computationally more intensive than DFT, can provide highly accurate predictions of electronic properties. For this compound, ab initio calculations could be used to precisely determine properties like the dipole moment, polarizability, and the energies of its molecular orbitals (HOMO and LUMO). These properties are crucial for understanding its reactivity and how it might interact with other molecules or external electric fields.

Illustrative Data Table: Calculated Electronic Properties of this compound using Ab Initio Methods

| Property | Calculated Value |

|---|---|

| Dipole Moment | 2.5 Debye |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| Ionization Potential | 8.1 eV |

Note: This data is hypothetical and for illustrative purposes only.

Molecular Dynamics (MD) Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.govnih.govresearchgate.net An MD simulation would allow for the exploration of the different shapes (conformations) that this compound can adopt at a given temperature and pressure.

Solvent Effects on this compound Conformation and Flexibility

The shape and flexibility of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the interactions between this compound and solvent molecules (like water or lipids). By running simulations in different solvents, researchers could observe how the conformational preferences of this compound change, providing insight into its behavior in different biological environments, such as blood plasma versus a cell membrane. compchem.nlnih.gov

Protein-Ligand Interaction Dynamics with this compound

If this compound is expected to bind to a protein, MD simulations can be used to study the dynamics of this interaction. mdpi.com After an initial binding pose is predicted (see Molecular Docking below), an MD simulation of the this compound-protein complex can reveal the stability of the interaction, key amino acid residues involved in binding, and the conformational changes that may occur in both this compound and the protein upon binding.

Molecular Docking and Scoring in this compound Target Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, like this compound) when bound to a second molecule (a receptor, typically a protein). nih.govijnc.irmdpi.com This method is instrumental in drug discovery for identifying potential biological targets for a molecule. A library of protein structures could be screened to predict which proteins this compound is most likely to bind to. The "scoring" function then ranks these predictions based on the calculated binding affinity.

Illustrative Data Table: Top Predicted Protein Targets for this compound from Molecular Docking

| Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Cyclooxygenase-2 | 5F19 | -9.8 | Tyr385, Arg120, Ser530 |

| Human Topoisomerase I | 1T8I | -9.2 | Arg364, Asn722, Asp533 |

| Anaplastic Lymphoma Kinase | 2XP2 | -8.7 | Met1199, Leu1122, Gly1269 |

Note: This data is hypothetical and for illustrative purposes only.

Fall Short in Public Research Domain

Despite its identification as the chemical compound ethyl 1-(1,2,3,4-tetrahydro-1-naphthalenyl)-1H-imidazole-5-carboxylate, a comprehensive review of publicly accessible scientific literature reveals a significant lack of specific computational and theoretical investigations into the compound "this compound." While the broader fields of computational chemistry, Quantitative Structure-Activity Relationship (QSAR) modeling, and cheminformatics are well-established disciplines in drug discovery, their direct and detailed application to this compound is not documented in available research.

This scarcity of information precludes a detailed analysis of this compound's potential binding sites, ligand orientations, and the virtual screening methodologies for its analogues. Similarly, specific ligand-based or structure-based QSAR models for this compound, which would provide predictive insights into its mechanisms of action, have not been published. Furthermore, the exploration of this compound-related chemical space through cheminformatics techniques such as scaffold hopping and bioisosteric replacements remains undocumented.

General principles of these computational methods, which are routinely applied to other compounds in drug discovery, can be described. However, without specific studies on this compound, any such discussion would be purely hypothetical and would not meet the required standard of scientific accuracy for an article focused solely on this compound.

The existing literature primarily identifies this compound as an antifungal agent. Some studies delving into the mechanisms of antifungal drug resistance mention molecular modeling as a tool to understand interactions with targets like lanosterol (B1674476) 14α-demethylase in Candida species. While it is plausible that this compound's mechanism involves such targets, specific computational studies detailing these interactions are not available.

Similarly, while cheminformatics is acknowledged as a valuable tool in the early stages of drug discovery for target selection, its application to the specific chemical space of this compound and its analogues is not described in the accessible scientific literature.

Cheminformatics and Data Mining for this compound-Related Chemical Space

Network Analysis of this compound and its Interacting Partners

Network analysis is a powerful computational method used to understand the complex web of interactions between molecules in a biological system. This approach is crucial for elucidating the mechanism of action of a compound by identifying its direct binding partners and its broader influence on cellular pathways. Typically, a network analysis for a compound like this compound would involve several key steps:

Identification of Interacting Partners: The first step is to identify the proteins or other biomolecules that physically interact with the compound. This is often achieved through experimental techniques such as affinity purification-mass spectrometry (AP-MS) or yeast two-hybrid (Y2H) screens. Computational methods like molecular docking can also predict potential binding partners by simulating the interaction between the compound and a library of known protein structures.

Construction of the Interaction Network: Once a list of interacting partners is established, a network is constructed where the nodes represent the compound and its interacting biomolecules, and the edges represent the physical or functional interactions between them.

Topological Analysis and Functional Enrichment: The constructed network is then analyzed to identify key topological features, such as highly connected nodes (hubs) and densely interconnected clusters (modules). These features can highlight proteins and pathways that are critical to the compound's function. Gene Ontology (GO) and pathway enrichment analyses are then performed on the network components to understand the biological processes and signaling pathways that are significantly associated with the compound's interacting partners.

Due to the current absence of published data on this compound's interacting partners, a detailed network analysis cannot be performed at this time. Future experimental and computational studies are required to identify the molecular targets of this compound and to construct and analyze its interaction network. The results from such studies would be instrumental in understanding its biological effects and potential therapeutic applications.

Molecular and Mechanistic Pharmacology of Etonam

Receptor Binding Kinetics and Thermodynamics

The dissociation constant (Kd) is a fundamental measure of the affinity between a ligand (like Etonam) and its receptor. openaccessjournals.com It is defined as the concentration of the ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity, meaning the ligand binds more tightly to the receptor.

The inhibition constant (Ki) is a related measure that quantifies the affinity of a compound for a receptor in the context of a competitive binding experiment, where the compound competes with a known ligand. arizona.edu For competitive inhibitors, the Ki value provides a standardized measure of binding affinity.

Currently, there are no published studies providing experimental Kd or Ki values for this compound's interaction with any specific biological receptor.

The kinetics of a drug-receptor interaction are described by two primary rate constants: the association rate constant (kon) and the dissociation rate constant (koff).

kon (on-rate): This constant reflects the rate at which a ligand binds to its receptor. nih.gov It is a measure of how quickly the drug-receptor complex forms.

koff (off-rate): This constant represents the rate at which the ligand dissociates from the receptor. nih.gov The reciprocal of koff (1/koff) is known as the residence time, which can be a more critical determinant of a drug's in vivo activity than affinity alone.

The ratio of these two rates (koff/kon) is equal to the dissociation constant (Kd). Detailed experimental data measuring the kon and koff values for this compound are not available in the reviewed scientific literature.

Ligand-Receptor Interaction Mechanisms

Understanding whether a compound binds directly to the primary active site of a receptor or to a secondary site is key to characterizing its mechanism of action. khanacademy.orgmsdmanuals.com This distinction determines how the compound modulates the receptor's function.

Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site used by the endogenous ligand. msdmanuals.com This binding induces a conformational change in the receptor, which in turn alters the binding or efficacy of the endogenous ligand. Allosteric modulators can be positive (enhancing the effect of the primary ligand), negative (reducing the effect), or neutral.

There is no available research to indicate whether this compound acts as an allosteric modulator at any known receptor. Such a determination would require specific functional assays designed to detect this mode of action.

Orthosteric ligands bind directly to the same active site as the body's natural signaling molecules (endogenous ligands). msdmanuals.com These drugs often act as competitors, either mimicking the natural ligand's effect (agonists) or blocking it (antagonists). The characterization of an orthosteric binding site involves identifying the specific amino acid residues within the receptor that interact with the ligand.

No studies have been published that characterize or identify an orthosteric binding site for this compound on any receptor.

Enzyme Modulation and Inhibition Kinetics

In addition to receptor binding, many drugs exert their effects by modulating the activity of enzymes. bioivt.com Enzyme inhibition studies are performed to determine if a compound can reduce the rate of an enzyme-catalyzed reaction and to characterize the mechanism of this inhibition. arizona.edubenthamopenarchives.com The primary types of reversible inhibition are competitive, non-competitive, and uncompetitive, each affecting the enzyme's kinetic parameters (Vmax and Km) differently.

Investigations into whether this compound can modulate or inhibit any specific enzymes have not been reported in the scientific literature. nih.gov Therefore, its profile regarding enzyme inhibition kinetics is currently unknown.

Reversible and Irreversible Inhibition Mechanisms

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. This inhibition can be either reversible or irreversible.

Reversible inhibition is characterized by a non-covalent interaction between the inhibitor and the enzyme. wikipedia.org This type of inhibition can be overcome, often by increasing the concentration of the substrate. libretexts.org There are several types of reversible inhibition, including:

Competitive Inhibition: The inhibitor, which often resembles the substrate, binds to the active site of the enzyme, thereby preventing the substrate from binding. patsnap.com

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. patsnap.com This binding alters the enzyme's conformation and reduces its catalytic efficiency, regardless of whether the substrate is bound. patsnap.com

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product. libretexts.org

Irreversible inhibition occurs when an inhibitor binds to an enzyme through strong, covalent bonds, often to the active site. libretexts.org This type of inhibition permanently inactivates the enzyme. libretexts.org Such inhibitors are often highly reactive molecules. savemyexams.com

There is currently no specific information available in the scientific literature to definitively classify this compound as a reversible or irreversible inhibitor of any particular enzyme, nor are there detailed studies on its mechanism of inhibition.

Allosteric Enzyme Regulation

Allosteric regulation is a fundamental mechanism for controlling enzyme activity. It involves the binding of a regulatory molecule, known as an allosteric effector or modulator, to a site on the enzyme distinct from the active site. wikilectures.eu This binding event induces a conformational change in the enzyme, which in turn modulates its catalytic activity. wikilectures.eu

Allosteric effectors can be either activators or inhibitors:

Allosteric Activators: These molecules bind to the allosteric site and increase the enzyme's activity. khanacademy.org

Allosteric Inhibitors: These molecules bind to the allosteric site and decrease the enzyme's activity. khanacademy.org

A key feature of many allosteric enzymes is their cooperative behavior, where the binding of one substrate or effector molecule to one subunit of a multi-subunit enzyme influences the binding of subsequent molecules to the other subunits. wikilectures.eu This often results in a sigmoidal relationship between reaction velocity and substrate concentration, rather than the hyperbolic curve typical of Michaelis-Menten kinetics. wikilectures.eu

Specific research on whether this compound acts as an allosteric regulator for any enzyme is not available in the current body of scientific literature.

Intracellular Signaling Pathway Modulation by this compound

Intracellular signaling pathways are complex networks that transmit signals from the cell surface to intracellular targets, culminating in a cellular response. The modulation of these pathways by chemical compounds is a central concept in pharmacology.

G-Protein Coupled Receptor (GPCR) Signaling Cascades

G-Protein Coupled Receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling. wikipedia.org They detect a wide variety of extracellular signals, including hormones, neurotransmitters, and light, and transduce them into intracellular responses. wikipedia.org

The activation of a GPCR by a ligand triggers a conformational change in the receptor, which in turn activates an associated heterotrimeric G protein. wikipedia.org The activated G protein then dissociates into its α and βγ subunits, which can modulate the activity of various downstream effector proteins, such as adenylyl cyclase and phospholipase C. wikipedia.org This initiates a cascade of intracellular events, leading to a specific physiological response. biomolther.org GPCR signaling is a dynamic process, with regulatory mechanisms such as desensitization and internalization controlling the duration and intensity of the signal. nih.gov

There are no publicly available scientific data to suggest that this compound modulates any specific GPCR signaling cascades.

Nuclear Receptor Activation/Inhibition

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression. wikipedia.org They are located in the cytoplasm or nucleus and, upon binding to their specific ligands (which are often lipophilic molecules like steroid hormones, thyroid hormones, and vitamins), they undergo a conformational change. wikipedia.org This change allows them to bind to specific DNA sequences called hormone response elements in the promoter regions of target genes, thereby modulating their transcription. wikipedia.org

Nuclear receptors can either activate or inhibit gene expression, often through the recruitment of co-activator or co-repressor proteins. wikipedia.org The regulation of gene expression by nuclear receptors is a critical process in many physiological functions, including metabolism, development, and homeostasis. mdpi.com Some compounds can act as antagonists, blocking the activation of nuclear receptors. nih.gov

There is no available research to indicate that this compound functions as an activator or inhibitor of any nuclear receptors.

Ion Channel Modulation and Gating Mechanisms

Ion channels are pore-forming membrane proteins that allow the passage of ions across cell membranes. frontiersin.org They are fundamental to the electrical activity of excitable cells like neurons and muscle cells and are involved in a vast array of physiological processes. nih.gov The activity of ion channels is controlled by "gating," a process that involves the opening and closing of the channel pore in response to various stimuli, such as changes in membrane voltage (voltage-gated channels), the binding of ligands (ligand-gated channels), or mechanical stress. frontiersin.org

The modulation of ion channel activity is a key mechanism for regulating cellular excitability and signaling. nih.govfrontiersin.org Modulators can be various molecules, including neurotransmitters, hormones, and drugs, that bind to the channel or associated proteins and alter their gating properties. frontiersin.org This can lead to either an increase (potentiation) or a decrease (inhibition) in channel activity. frontiersin.org

No scientific studies have been published that describe the modulation of any ion channels or their gating mechanisms by this compound.

Transporter Protein Interactions and Substrate Specificity

The direct interaction of this compound with specific transporter proteins and its substrate specificity have not been extensively documented in publicly available scientific literature. However, the broader context of antifungal drug resistance, particularly within the azole class to which imidazole (B134444) derivatives like this compound belong, frequently involves transporter proteins.

In fungi, ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters are primary contributors to drug efflux, a common mechanism of antifungal resistance. These transporters can actively pump antifungal agents out of the fungal cell, reducing the intracellular concentration of the drug and thereby diminishing its efficacy. While specific studies detailing this compound as a substrate for these transporters are not available, it is a plausible mechanism of resistance that fungi could employ against it, similar to other azole antifungals.

The substrate specificity of these transporters can be broad, allowing them to recognize and extrude a variety of structurally different compounds. This broad specificity is a key factor in multidrug resistance. The development of resistance to one azole antifungal through the upregulation of efflux pumps can confer cross-resistance to other azoles.

Further research is required to determine if this compound is a specific substrate for any known fungal or human transporter proteins and to characterize the kinetics of such interactions. Understanding these interactions would be crucial for predicting potential drug resistance mechanisms and for assessing the compound's pharmacokinetic profile.

Role of this compound in Specific Biochemical Pathways

As an imidazole derivative, the primary mechanism of action of this compound is the disruption of the ergosterol (B1671047) biosynthesis pathway, a critical metabolic pathway in fungi. ebsco.comnih.gov Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes. patsnap.com

This compound is believed to act as a potent inhibitor of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase. ebsco.compatsnap.com This enzyme catalyzes a vital step in the conversion of lanosterol to ergosterol. patsnap.com The inhibition of this enzyme leads to two significant consequences for the fungal cell:

Depletion of Ergosterol: The lack of ergosterol compromises the structural and functional integrity of the fungal cell membrane. patsnap.com

Accumulation of Toxic Sterol Intermediates: The blockage of the pathway causes a buildup of 14α-methylated sterol precursors, such as lanosterol. ebsco.compatsnap.com The incorporation of these atypical sterols into the fungal membrane further disrupts its structure and function, leading to increased permeability and the leakage of essential cellular components. patsnap.com

This disruption of the cell membrane ultimately inhibits fungal growth and can lead to cell death. ebsco.com The selectivity of imidazole antifungals like this compound for fungi is attributed to their much higher affinity for the fungal cytochrome P450 enzyme compared to the corresponding human enzyme. patsnap.com

Beyond its primary effect on the ergosterol pathway, some studies on imidazole derivatives suggest they may also interfere with the synthesis of triglycerides and phospholipids (B1166683) and affect the activity of oxidative and peroxidative enzymes. nih.gov This can lead to the intracellular accumulation of toxic levels of hydrogen peroxide, contributing to the deterioration of subcellular organelles and cell necrosis. nih.gov Furthermore, imidazole derivatives have been observed to inhibit the transformation of Candida albicans from its blastospore form to its invasive mycelial form, which may be a key factor in clearing infections. nih.gov

Pre Clinical Research Models and Methodologies for Etonam Studies Focused on Basic Scientific Understanding

In Vitro Cellular Assays for Mechanistic Elucidation

In vitro cellular assays are a cornerstone of pharmacological research, offering a simplified, reproducible system to investigate the direct effects of a compound on cells. bioagilytix.com These assays are critical for elucidating the precise mechanisms by which a molecule like Etomidate exerts its effects. researchgate.net

Cell-based reporter assays are powerful tools used to monitor the activation or inhibition of specific signaling pathways within a cell. discoverx.com These assays work by genetically engineering cells to express a reporter gene, such as luciferase or Green Fluorescent Protein (GFP), under the control of a transcriptional element that responds to a specific signaling cascade. youtube.compromega.ro When the pathway of interest is modulated by a compound, the cell produces the reporter protein, which generates a measurable signal like light or fluorescence, quantitatively indicating the pathway's activity. discoverx.comnih.gov

For Etomidate, which is known to be a positive modulator of the GABA_A receptor, a reporter assay could be designed to measure the downstream consequences of receptor activation. nih.gov GABA_A receptors are ion channels that, when activated, increase chloride ion influx, leading to hyperpolarization of the neuron. A reporter construct could be linked to a promoter sensitive to changes in membrane potential or intracellular ion concentrations. In such a system, the application of Etomidate would enhance the GABA-induced signal, leading to a dose-dependent change in the reporter output.

Table 1: Illustrative Design of a Reporter Assay for Etomidate Activity

| Component | Description | Purpose |

|---|---|---|

| Cell Line | Human Embryonic Kidney (HEK293) cells | A robust and easily transfectable cell line for expressing non-native proteins. |

| Expressed Proteins | Human GABA_A Receptor Subunits (e.g., α1, β2, γ2) | To reconstitute a functional GABA_A receptor, the primary target of Etomidate. |

| Reporter System | Luciferase gene under a cyclic AMP Response Element (CRE) promoter | To detect changes in intracellular signaling (e.g., cAMP levels) that can be modulated by GABA_A receptor activity. |

| Assay Principle | Etomidate potentiates the GABA-induced opening of the chloride channel, which influences downstream signaling pathways affecting the CRE promoter, altering luciferase expression. The resulting light output is measured. | To quantify the modulatory effect of Etomidate on the GABA_A receptor pathway. |

High-Content Screening (HCS), or High-Content Analysis (HCA), combines automated fluorescence microscopy with sophisticated image analysis to simultaneously quantify multiple phenotypic features of cells following exposure to a compound. wikipedia.orgalitheagenomics.com Unlike assays that measure a single endpoint, HCS can capture a complex "fingerprint" of a compound's effect, assessing changes in cell morphology, organelle health, protein expression, and localization. crownbio.comnih.gov

In the study of Etomidate, HCS could be applied to cultured neurons to assess a range of phenotypic changes indicative of its anesthetic and neuro-modulatory effects. For instance, researchers could quantify alterations in neurite outgrowth, the number and morphology of synapses, or the clustering of GABA_A receptors at the cell membrane. nih.gov This approach provides rich, multi-parametric data that can reveal both on-target effects and potential off-target activities. alitheagenomics.com

Table 2: Potential Phenotypic Parameters Measured by HCS for Etomidate

| Cellular Feature | Parameter Measured | Potential Finding |

|---|---|---|

| Neuronal Morphology | Total neurite length, number of branches | Assess impact on neuronal development or plasticity. |

| Synaptic Puncta | Density and intensity of synaptic protein markers (e.g., PSD-95, Synapsin I) | Quantify changes in synapse formation or stability. |

| Receptor Localization | Clustering of fluorescently-tagged GABA_A receptors | Visualize target engagement and receptor trafficking. |

| Cell Viability | Nuclear size, membrane permeability | Monitor for cytotoxic effects at different concentrations. |

While 2D cell cultures are invaluable, they lack the complex cell-cell and cell-matrix interactions of living tissue. thermofisher.com Three-dimensional (3D) cell culture models, such as spheroids and organoids, more faithfully replicate the microenvironment of an organ. mdpi.comsigmaaldrich.com Organoids are self-organizing 3D structures grown from stem cells that can differentiate to form organ-specific cell types and mimic aspects of the native tissue's architecture and function. mdpi.comcorning.com

Advanced Cell Biology Techniques for Etomidate Internalization and Localization

Understanding where a compound accumulates within a cell is fundamental to deciphering its mechanism of action and identifying potential off-target interactions. nih.gov Advanced cell biology techniques are employed to visualize and quantify the subcellular distribution of drugs and their molecular targets.

Live-cell imaging allows researchers to observe cellular processes in real-time, providing dynamic information that is lost in fixed, endpoint assays. jneurology.com Using fluorescence microscopy, specific molecules or structures can be tagged with fluorescent probes. addgene.orgresearchgate.net This could involve creating a fluorescently-labeled derivative of Etomidate or using fluorescent antibodies or genetic tags (like GFP) to label its target, the GABA_A receptor. nih.gov

By tracking the fluorescent signal, researchers could directly visualize the binding of Etomidate to the cell membrane, its potential internalization, and its co-localization with its target receptors. addgene.orgnih.gov Advanced super-resolution microscopy techniques can even enable the visualization of these interactions at the nanoscale, far beyond the diffraction limit of conventional light microscopy. nih.govnih.gov